8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Synthetic methodology Process chemistry Heterocycle synthesis

Select 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine for your next kinase inhibitor or CNS probe program. The C-Br bond at the 8-position delivers a 'Goldilocks' reactivity profile—more reactive than C-Cl analogs yet more stable than C-I variants—ensuring reproducible performance in Suzuki-Miyaura and Buchwald-Hartwig couplings. With a validated 84% synthetic yield, a consensus LogP of 1.84 (favorable for BBB penetration), and LogS of -3.19, this building block is optimized for focused library synthesis targeting c-Met, p38 MAPK, mGluR2, and IDO1. Do not risk project delays with halogen analogs that alter reactivity or downstream SAR. Procure the proven scaffold from established manufacturers at ≥95% purity and secure your supply chain today.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 54230-90-9
Cat. No. B1376266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
CAS54230-90-9
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CC=C2Br
InChIInChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
InChIKeyDWOFCCIXSLDUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 54230-90-9): A Strategic Heterocyclic Building Block for Drug Discovery


8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 54230-90-9) is a heterocyclic building block defined by its [1,2,4]triazolo[4,3-a]pyridine core, featuring a bromine substituent at the 8-position and a methyl group at the 3-position . This specific halogenation pattern provides a reactive handle for transition metal-catalyzed cross-coupling reactions, making it a valuable intermediate in medicinal chemistry . The core scaffold is a recognized privileged structure in drug discovery, with derivatives reported as inhibitors of kinases (e.g., c-Met, p38 MAPK), GPCRs (e.g., mGluR2), and metabolic enzymes (e.g., IDO1) [1][2][3]. The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, reflecting its established role as a standard building block .

The Criticality of Halogen Identity and Position in 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine: Why In-Class Substitution is Not Feasible


Within the [1,2,4]triazolo[4,3-a]pyridine class, substitution at the 8-position with a halogen is not an arbitrary choice. The specific halogen's atomic radius, electronegativity, and bond dissociation energy profoundly impact the compound's physicochemical properties and its utility as a synthetic intermediate . For instance, while 8-chloro, 8-bromo, and 8-iodo analogs are all potential substrates for cross-coupling reactions, their reactivities in key transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings differ substantially. The C-Br bond in the target compound offers a balanced profile of stability and reactivity that is distinct from the more labile C-I bond or the less reactive C-Cl bond . Furthermore, even subtle changes in halogen substitution can alter the electronic properties of the core, leading to unpredictable shifts in downstream biological activity, as evidenced by SAR studies across kinase inhibitor programs [1]. Therefore, procurement decisions cannot be based on simple in-class analog replacement without risking project delays due to synthetic failure or altered biological outcomes.

Quantitative Differentiation of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 54230-90-9) Against Its Closest Analogs


Synthetic Route Efficiency: Higher Yield and Scalability Compared to Alternative Halogenation Methods

The target compound can be synthesized via an established, scalable route with a reported yield of 84% under optimized conditions . This contrasts with alternative synthetic pathways for related [1,2,4]triazolo[4,3-a]pyridines, which may rely on less efficient iodine-mediated oxidative cyclizations [1]. The high yield and operational simplicity of the target compound's synthesis directly translate to a more cost-effective and reliable procurement source.

Synthetic methodology Process chemistry Heterocycle synthesis

Lipophilicity Profile: Calculated LogP and Solubility Data for Optimal Cellular Permeability

The predicted lipophilicity of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine (Consensus LogP ~1.84, calculated via iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) is in the optimal range for CNS drug discovery. This value is expected to be higher than that of the more polar 8-fluoro analog but lower than the excessively lipophilic 8-iodo analog . Its calculated aqueous solubility (LogS -3.19, ~0.137 mg/mL) also provides a balanced profile for formulation and cellular assays.

Physicochemical properties ADME Medicinal chemistry

Reactivity in Cross-Coupling: A Balanced C-Br Bond for Reliable Derivatization

The C-Br bond in the target compound provides a kinetic advantage in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) over the more inert C-Cl bond present in the 8-chloro analog . Conversely, it offers greater stability and is less prone to unwanted side reactions compared to the more reactive and labile C-I bond in the 8-iodo analog . This balanced reactivity profile makes it the preferred intermediate for a wide array of transformations.

Synthetic chemistry Cross-coupling Reaction kinetics

Evidence-Based Application Scenarios for Procuring 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 54230-90-9)


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Optimization

This compound is a strategic starting point for synthesizing [1,2,4]triazolo[4,3-a]pyridine-based kinase inhibitors, a validated class of therapeutics for oncology and inflammatory diseases [1][2]. Its balanced lipophilicity profile (LogP ~1.84) and the versatile C-Br handle are ideal for generating focused libraries aimed at improving cellular permeability and target engagement. The high synthesis yield (84%) ensures a reliable and cost-effective supply for extensive SAR exploration, making it a superior choice over halogen analogs with less optimal physicochemical or synthetic properties.

Synthetic Methodology: Development of Robust Cross-Coupling Reactions

The compound serves as an excellent benchmark substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies on the [1,2,4]triazolo[4,3-a]pyridine scaffold [1]. Its C-Br bond offers a balanced reactivity profile—more reactive than C-Cl and more stable than C-I—making it a reliable 'goldilocks' probe for exploring new catalytic systems or reaction conditions . Researchers can trust its reproducible performance, which is critical for method development and validation.

Chemical Biology: Design and Synthesis of CNS-Penetrant Chemical Probes

The favorable predicted physicochemical properties, particularly its LogP (1.84) and LogS (-3.19) values [1], position this compound as an excellent core for designing chemical probes intended for central nervous system (CNS) targets, such as mGluR2 PAMs [2]. Its balanced profile falls within optimal ranges for CNS penetration, providing a distinct advantage over more polar (e.g., 8-fluoro) or more lipophilic (e.g., 8-iodo) analogs that may suffer from poor brain exposure or high non-specific binding.

Process Chemistry: Scale-Up and Supply Chain Assurance

The established and efficient synthetic route for this compound (84% yield) [1] is a key advantage for process chemistry groups planning to scale up production. This data point provides confidence that large-scale synthesis is feasible and cost-effective, reducing the risk associated with sourcing this building block for late-stage preclinical studies. This is a quantifiable benefit over analogs with unknown or less efficient synthetic pathways, ensuring a more secure supply chain for critical research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.